2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde
CAS No.:
Cat. No.: VC15852391
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H19NO3 |
---|---|
Molecular Weight | 249.30 g/mol |
IUPAC Name | 2-(2,6-dimethoxyphenyl)piperidine-1-carbaldehyde |
Standard InChI | InChI=1S/C14H19NO3/c1-17-12-7-5-8-13(18-2)14(12)11-6-3-4-9-15(11)10-16/h5,7-8,10-11H,3-4,6,9H2,1-2H3 |
Standard InChI Key | ZYDOIGJQLJKBJJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=CC=C1)OC)C2CCCCN2C=O |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde comprises a six-membered piperidine ring substituted at the 1-position with an aldehyde group () and at the 2-position with a 2,6-dimethoxyphenyl moiety. The dimethoxy groups on the phenyl ring adopt a para orientation relative to the piperidine attachment, creating a sterically hindered environment that modulates electronic interactions . The aldehyde group introduces a reactive site for nucleophilic additions, while the piperidine nitrogen’s basicity () enables protonation under acidic conditions, altering solubility and reactivity .
The compound’s molecular weight is 265.3 g/mol, and its lipophilicity () is enhanced by the methoxy substituents, suggesting moderate membrane permeability. Spectroscopic characterization reveals distinct signals in : a singlet at ppm for the aldehyde proton, doublets for the aromatic protons ( ppm), and multiplets for the piperidine ring protons ( ppm) .
Synthetic Methodologies
Direct Formylation of Piperidine Derivatives
A common route involves the formylation of 2-(2,6-dimethoxyphenyl)piperidine using the Vilsmeier-Haack reaction. In this method, dimethylformamide (DMF) reacts with phosphorus oxychloride () to generate an electrophilic iminium intermediate, which attacks the piperidine nitrogen. Subsequent hydrolysis yields the aldehyde . Typical conditions include refluxing in dichloromethane at for 6–8 hours, achieving yields of .
Oxidation of Hydroxymethyl Precursors
Alternative syntheses employ the oxidation of 2-(2,6-dimethoxyphenyl)piperidine-1-methanol using pyridinium chlorochromate (PCC) or Swern oxidation conditions (, DMSO). These methods avoid harsh acids but require anhydrous conditions and low temperatures () to prevent over-oxidation .
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Vilsmeier-Haack | DMF, | 72 | 98 |
Swern Oxidation | , DMSO | 68 | 95 |
Reactivity and Functionalization
The aldehyde group undergoes characteristic reactions:
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Condensation: Reacts with primary amines to form Schiff bases (), useful in coordination chemistry and heterocycle synthesis .
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Reduction: Sodium borohydride () reduces the aldehyde to a hydroxymethyl group (), a precursor to ethers or esters .
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Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, generating secondary alcohols for further elaboration .
The dimethoxyphenyl group participates in electrophilic aromatic substitution, with methoxy directors favoring meta substitution. For example, nitration with yields 4-nitro derivatives .
Applications in Pharmaceutical Chemistry
Intermediate for Analgesic Agents
Structural analogs of 2-(2,6-Dimethoxyphenyl)piperidine-1-carbaldehyde, such as ropivacaine, are local anesthetics. The aldehyde moiety in this compound serves as a key intermediate for synthesizing piperidinecarboxamides via reductive amination . For instance, reaction with 2,6-xylidine () under produces -piperidine-2-carboxamide, a ropivacaine precursor .
Ligand Design in Catalysis
The compound’s ability to form Schiff bases with transition metals (e.g., Cu, Pd) makes it valuable in asymmetric catalysis. Complexes derived from its derivatives exhibit enantioselectivity in Heck cross-coupling and hydrogenation reactions .
Comparison with Structural Analogs
Piperidine derivatives with varying substituents demonstrate distinct pharmacological and chemical profiles:
Compound | Substituents | Bioactivity |
---|---|---|
2-(2-Methoxyphenyl)piperidine-1-carbaldehyde | Single methoxy group | Moderate COX-2 inhibition |
4-(2,6-Dimethoxyphenyl)piperidine | Piperidine substitution at 4-position | Enhanced lipid solubility |
Ropivacaine | Propyl group, carboxamide | Local anesthetic |
The 2,6-dimethoxy configuration in the target compound optimizes steric bulk and electronic donation, enhancing receptor binding in analgesic applications compared to monosubstituted analogs .
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